3-Chloro-4-ethylpyridazine HCl
CAS No.: 2304584-17-4
Cat. No.: VC11677835
Molecular Formula: C6H8Cl2N2
Molecular Weight: 179.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2304584-17-4 |
---|---|
Molecular Formula | C6H8Cl2N2 |
Molecular Weight | 179.04 g/mol |
IUPAC Name | 3-chloro-4-ethylpyridazine;hydrochloride |
Standard InChI | InChI=1S/C6H7ClN2.ClH/c1-2-5-3-4-8-9-6(5)7;/h3-4H,2H2,1H3;1H |
Standard InChI Key | ZWBCDRVFBGPEAC-UHFFFAOYSA-N |
SMILES | CCC1=C(N=NC=C1)Cl.Cl |
Canonical SMILES | CCC1=C(N=NC=C1)Cl.Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name is 3-chloro-4-ethylpyridazine hydrochloride, with the molecular formula C₆H₈Cl₂N₂ and a molecular weight of 179.05 g/mol. Its structure consists of a six-membered pyridazine ring (two adjacent nitrogen atoms) substituted with chlorine at position 3 and an ethyl (-CH₂CH₃) group at position 4, protonated to form a hydrochloride salt. Key structural distinctions from the methyl analog include increased hydrophobicity and steric bulk due to the ethyl substituent, which may influence reactivity and biological interactions .
Table 1: Comparative Structural Properties
Property | 3-Chloro-4-ethylpyridazine HCl | 3-Chloro-4-methylpyridazine HCl |
---|---|---|
Molecular Formula | C₆H₈Cl₂N₂ | C₅H₆Cl₂N₂ |
Molecular Weight (g/mol) | 179.05 | 165.02 |
Substituent at C4 | Ethyl | Methyl |
Predicted LogP* | 1.8–2.2 | 1.2–1.6 |
*Estimated using group contribution methods.
Synthetic Routes and Methodological Considerations
While no direct synthesis of 3-chloro-4-ethylpyridazine hydrochloride has been documented, plausible pathways can be inferred from analogous systems:
Chlorination of 4-Ethylpyridazine
A potential route involves the chlorination of 4-ethylpyridazine using phosphorus oxychloride (POCl₃) under reflux conditions. This method, demonstrated for the methyl analog, typically achieves 60–70% yields when conducted in anhydrous environments. Challenges include controlling regioselectivity and minimizing hydrolysis of the ethyl group under acidic conditions.
Palladium-Catalyzed Cross-Coupling
Parameter | Methyl Analog | Ethyl Derivative |
---|---|---|
Reaction Temperature | 80–100°C | 90–110°C (estimated) |
Byproduct Formation | <10% | Increased due to ethyl stability |
Purification Complexity | Moderate | High (similar polarity byproducts) |
Physicochemical Properties and Stability
The ethyl group’s electron-donating inductive effect slightly reduces the pyridazine ring’s electrophilicity compared to methyl derivatives. Key properties include:
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Solubility: Limited water solubility (estimated <5 mg/mL at 25°C), enhanced in polar aprotic solvents like DMSO or DMF.
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Thermal Stability: Predicted decomposition temperature range: 210–230°C, based on thermogravimetric analysis of analogous compounds .
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Spectroscopic Signatures:
Knowledge Gaps and Research Opportunities
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Synthetic Optimization: Systematic studies on POCl₃-mediated chlorination with ethyl-substituted precursors.
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Crystallographic Data: Single-crystal X-ray diffraction to confirm substitution patterns.
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ADMET Profiling: Predictive modeling of absorption and metabolism kinetics.
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